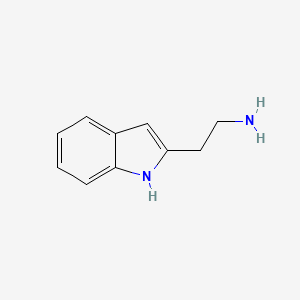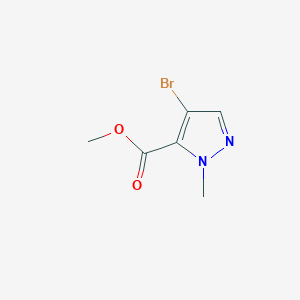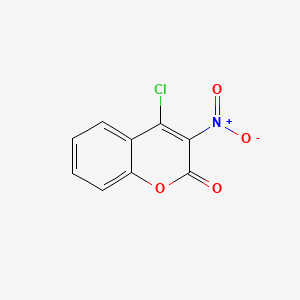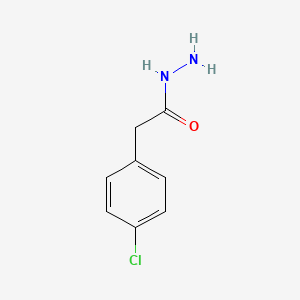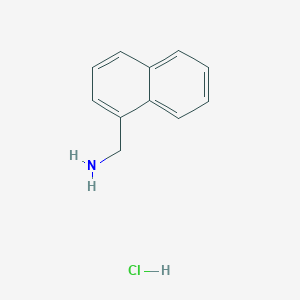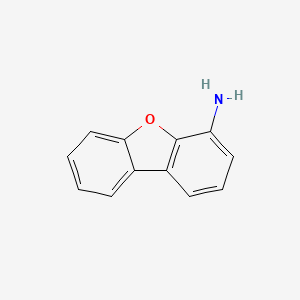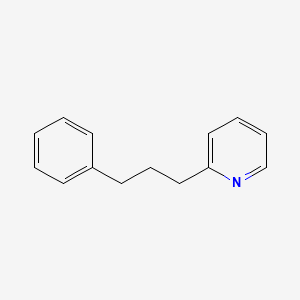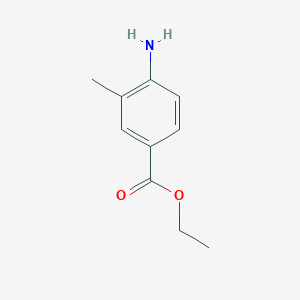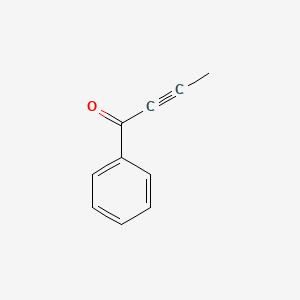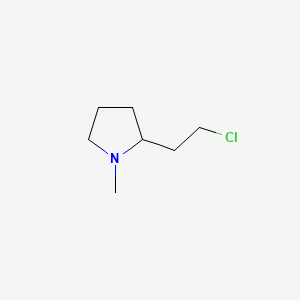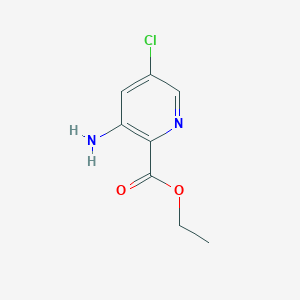
Phe-gly
Übersicht
Beschreibung
Phenylalanyl-glycine, also known as F-g dipeptide or phe-gly, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Phenylalanyl-glycine is considered to be a practically insoluble (in water) and relatively neutral molecule.
Wissenschaftliche Forschungsanwendungen
Nanomedizin und Wirkstoffabgabe
„Phe-gly“-Motive sind entscheidend für die Selbstassemblierung kurzer Peptide zu Nanostrukturen und Hydrogelen. Diese Strukturen haben ein erhebliches Potenzial in der Nanomedizin, insbesondere für zielgerichtete Wirkstoffabgabesysteme. Die einzigartigen physikalisch-chemischen Eigenschaften dieser Nanostrukturen ermöglichen innovative Lösungen für therapeutische und diagnostische Herausforderungen wie die Früherkennung von Krankheiten und effiziente Wirkstoffabgabemechanismen .
Entwicklung von Biomaterialien
Die selbstassemblierende Eigenschaft von „this compound“-basierten Molekülen macht sie auch zu idealen Kandidaten für die Entwicklung von Biomaterialien. Diese Materialien können für verschiedene Anwendungen eingesetzt werden, darunter die Gewebezüchtung, wo sie als Gerüst für das Zellwachstum und die Regeneration dienen können .
Synthetische Rezeptorbindung
„this compound“ wurde als Schlüsselkomponente bei der Bindung synthetischer Rezeptoren identifiziert. Diese Rezeptoren können Peptide in subnanomolaren Konzentrationen erkennen, was für biomedizinische Anwendungen unerlässlich ist, die eine hoch affine Ligandenbindung erfordern, wie z. B. die Affinitätsreinigung von Proteinen und das Hinzufügen von Funktionalität zu Proteinen .
Hydrolysestudien
Das Dipeptid wurde in Studien verwendet, um die Hydrolyse von Oligopeptiden zu verstehen. So wurde beispielsweise die Hydrolyse von H-Gly-Phe-OH durch Ce(IV) unter milden Bedingungen untersucht, um die Geschwindigkeitskonstanten zu bestimmen, was wichtig ist, um die Peptidstabilität und den Abbau zu verstehen .
Peptidsynthese und Modifikation
Es wurden Untersuchungen zur Synthese neuer Peptidmoleküle durchgeführt, indem bestimmte Gruppen in Stammpeptide wie „this compound“ eingeführt wurden. Diese Modifikationen zielen darauf ab, die Erkennung durch Rezeptoren zu verbessern, was entscheidend für die Entwicklung effektiverer Medikamente ist .
Konformationsanalyse für Opiatpeptide
„this compound“ wurde in der theoretischen Konformationsanalyse von Opiatpeptiden verwendet. Indem Forscher die Konformation dieser Peptide untersuchen, können sie besser verstehen, wie sie mit Rezeptoren im Gehirn interagieren, was für die Entwicklung neuer Analgetika und Behandlungen für Sucht von entscheidender Bedeutung ist .
Wirkmechanismus
Target of Action
Phe-gly, also known as H-PHE-GLY-OH, is a dipeptide composed of phenylalanine and glycineIt has been suggested that this compound may interact with protein kinases , and it may also have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .
Mode of Action
The interaction of this compound with its targets involves the formation of peptide bonds. The Phe residue in this compound can form contacts with the C-helix of the N-terminal lobe of protein kinases . This interaction can lead to changes in the conformation and activity of the target proteins, affecting their function.
Biochemical Pathways
This compound may affect various biochemical pathways. For instance, it has been suggested that this compound could be involved in the regulation of protein kinases , which play crucial roles in signal transduction pathways within cells. Additionally, this compound might be involved in various steps of carcinogenesis . .
Pharmacokinetics
It is known that the bioavailability of peptides depends on how readily they are digested by endopeptidases and their ability to pass through cell membranes These features are determined by the peptide’s chemical and physical structure
Result of Action
It is suggested that this compound can affect the function of target proteins, leading to changes in cellular processes . For instance, this compound might affect the activity of protein kinases, which could have downstream effects on signal transduction pathways within cells
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the environmental concentration of this compound and the occurrence of this compound in different ecological elements are strongly influenced by environmental and climatic conditions . Additionally, the overuse of this compound has prompted the search for alternatives, which is a topic of discussion in both the scientific community and civil society
Eigenschaften
IUPAC Name |
2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUBLISJVJFHQS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315619 | |
| Record name | Phenylalanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
721-90-4 | |
| Record name | Phenylalanylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylalanylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


